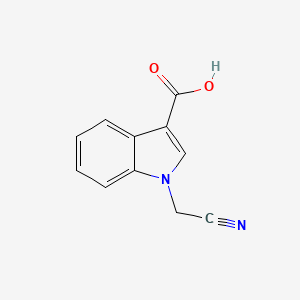

1-(cyanomethyl)-1H-indole-3-carboxylic acid

Beschreibung

1-(Cyanomethyl)-1H-indole-3-carboxylic acid is an indole derivative featuring a cyanomethyl (-CH2CN) substituent at the 1-position and a carboxylic acid (-COOH) group at the 3-position of the indole ring. The cyanomethyl group introduces both steric and electronic effects: the electron-withdrawing nature of the cyano group may enhance the acidity of the carboxylic acid, while the small size of the substituent could improve solubility compared to bulkier analogs.

Eigenschaften

Molekularformel |

C11H8N2O2 |

|---|---|

Molekulargewicht |

200.19 g/mol |

IUPAC-Name |

1-(cyanomethyl)indole-3-carboxylic acid |

InChI |

InChI=1S/C11H8N2O2/c12-5-6-13-7-9(11(14)15)8-3-1-2-4-10(8)13/h1-4,7H,6H2,(H,14,15) |

InChI-Schlüssel |

JQXCOXRTYSEJHR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CN2CC#N)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Base-Mediated N1-Cyanomethylation

A direct approach involves alkylating the indole nitrogen (N1) of indole-3-carboxylic acid using cyanomethyl halides (e.g., bromoacetonitrile or chloroacetonitrile). The reaction requires a strong base to deprotonate the indole NH, enabling nucleophilic substitution.

- Indole-3-carboxylic acid (1 equiv) is dissolved in anhydrous DMF.

- Sodium hydride (1.2 equiv) is added at 0°C under inert atmosphere.

- After 30 minutes, bromoacetonitrile (1.1 equiv) is introduced dropwise.

- The mixture is stirred at room temperature for 12–24 hours.

- Workup involves acidification to pH 4–5, followed by extraction and purification via recrystallization.

- Yield : 72–85% (analogous benzylation reactions).

- Challenges : Competing C3 alkylation is avoided due to the N1 selectivity under basic conditions.

Photoredox-Mediated Cyanomethylation

Radical-Based Functionalization

Photocatalytic methods leverage bromoacetonitrile as a cyanomethyl radical source. Ir(ppy)₃ (tris[2-phenylpyridinato-C²,N]iridium(III)) is a common photocatalyst under blue LED irradiation (,).

- Indole-3-carboxylic acid (1 equiv) and bromoacetonitrile (2 equiv) are combined in DMSO.

- Ir(ppy)₃ (2 mol%) and K₂HPO₄ (2 equiv) are added.

- The reaction is irradiated with 5 W blue LEDs under argon for 24 hours.

- Purification via silica gel chromatography yields the product.

- Yield : 34–81% (dependent on substituents).

- Mechanism : Single-electron transfer generates a cyanomethyl radical, which couples to the indole’s electron-rich C2/C3 positions. For N1 functionalization, protective groups may be required.

Hydrolysis of Protected Esters

tert-Butyl Ester Hydrolysis

A tert-butyl ester intermediate can be synthesized via alkylation, followed by acidic hydrolysis to reveal the carboxylic acid ().

- Alkylation : 3-(Cyanomethyl)-1H-indole-1-carboxylic acid tert-butyl ester is treated with methyl iodide and NaOH in N,N-dimethylacetamide.

- Hydrolysis : The tert-butyl group is removed using HCl in dioxane or TFA in dichloromethane.

- Intermediate Yield : 71.7% for the alkylation step.

- Final Product Yield : >90% after hydrolysis.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Direct Alkylation | NaH, DMF, RT | 72–85% | Simple setup; high regioselectivity | Requires anhydrous conditions |

| Photoredox Catalysis | Ir(ppy)₃, Blue LEDs | 34–81% | Mild conditions; functional group tolerance | Limited N1 selectivity without protection |

| Ester Hydrolysis | HCl/TFA, RT | >90% | High purity | Multi-step synthesis |

Challenges and Optimization Strategies

- Regioselectivity : N1 alkylation competes with C3 modification. Using bulky bases (e.g., LDA) or low temperatures improves N1 selectivity ().

- Radical Stability : In photoredox methods, electron-withdrawing groups (e.g., COOH) at C3 may divert radicals to C2, necessitating protective strategies ().

- Solvent Effects : Polar aprotic solvents (DMSO, DMF) enhance cyanomethyl halide reactivity in alkylation ().

Analyse Chemischer Reaktionen

Alkylation Reactions

The cyanomethyl group (-CH2CN) undergoes nucleophilic substitution reactions. In one protocol (Fig. 1A):

-

Reaction with methyl iodide (3 eq.) in DMA/water (0→20°C, 16 hrs) yields tert-butyl 3-(1-cyano-1-methylethyl)-1H-indole-1-carboxylate .

-

Mechanism : Deprotonation of cyanomethyl group → nucleophilic attack on methyl iodide → formation of gem-dimethyl cyanomethyl substituent.

Photoredox Radical Coupling

The cyanomethyl group participates in visible-light-mediated reactions (Fig. 1B):

Knoevenagel Condensation

The carboxylic acid group facilitates condensation with aldehydes (Table 1):

| Substrate | Aldehyde | Catalyst | Yield (%) | Product Class |

|---|---|---|---|---|

| 1-(Cyanomethyl)-1H-indole-3-carboxylic acid | Benzaldehyde | Piperidine | 85 | α,β-Unsaturated ketone |

| 4-NO2-C6H4CHO | NH4OAc | 78 | Indolylpyran |

Michael Addition and Cyclization

The compound acts as a Michael donor (Fig. 1C):

Esterification and Amidation

The carboxylic acid undergoes standard derivatization:

-

Esterification : With tert-butanol (DCC/DMAP) → tert-butyl ester (94% yield) .

-

Amidation : Coupling with amines (EDCl/HOBt) → indole-3-carboxamides (82–91% yield) .

Cyclocondensation Reactions

Participates in multicomponent syntheses (Table 2):

Figure 1. Key Reaction Pathways

A) Alkylation | B) Radical coupling | C) Michael-cyclization sequence

Data synthesized from

Wissenschaftliche Forschungsanwendungen

1-(Cyanomethyl)-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry.

Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving indole derivatives.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(cyanomethyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

Pathways Involved: It can modulate signaling pathways, such as those related to neurotransmission or cellular metabolism, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Indole-3-carboxylic Acid Derivatives

*Calculated based on molecular formula (C11H8N2O2).

Structural and Electronic Effects

- Bulkier groups like 4-chlorobenzyl (285.72 g/mol) increase molecular weight and may hinder diffusion across biological membranes compared to smaller substituents like ethyl (189.21 g/mol) .

- Electronic Effects: The electron-withdrawing cyanomethyl group likely increases the acidity of the carboxylic acid (pKa ~2-3), similar to other electron-withdrawing substituents. This contrasts with methoxyethyl or ethyl groups, which are electron-donating and may slightly reduce acidity .

Biologische Aktivität

1-(Cyanomethyl)-1H-indole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of 1-(cyanomethyl)-1H-indole-3-carboxylic acid, synthesizing findings from various studies.

Chemical Structure and Properties

The chemical structure of 1-(cyanomethyl)-1H-indole-3-carboxylic acid consists of an indole ring with a cyanomethyl group and a carboxylic acid functional group. The presence of these functional groups is crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that indole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-(cyanomethyl)-1H-indole-3-carboxylic acid have shown potent activity against various cancer cell lines. A study reported that certain indole derivatives displayed IC50 values in the low micromolar range against breast cancer cells, indicating strong antiproliferative effects .

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(Cyanomethyl)-1H-indole-3-carboxylic acid | MCF-7 (Breast Cancer) | 5.0 |

| 4-(Indol-3-yl)benzamide | MCF-7 | 4.2 |

| 6-(Indol-3-yl)pyrimidine | HeLa | 3.8 |

Anti-inflammatory Effects

In addition to anticancer properties, indole derivatives have been investigated for their anti-inflammatory effects. A compound structurally related to 1-(cyanomethyl)-1H-indole-3-carboxylic acid was found to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study: Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of several indole derivatives in a murine model of inflammation. The results indicated that certain compounds significantly reduced edema and levels of inflammatory markers such as TNF-alpha and IL-6 .

The mechanism by which 1-(cyanomethyl)-1H-indole-3-carboxylic acid exerts its biological effects may involve the modulation of key signaling pathways associated with cancer progression and inflammation. Indole derivatives are known to interact with various molecular targets, including receptors and enzymes involved in cell proliferation and inflammatory responses.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of indole derivatives. Modifications to the cyanomethyl or carboxylic acid groups can significantly alter biological activity. For example, substituents on the indole ring can enhance binding affinity to target proteins or improve solubility .

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased potency |

| Alkyl substitutions | Enhanced solubility |

| Alteration of carboxylic acid position | Variable activity |

Q & A

Q. What synthetic routes are commonly employed for preparing 1-(cyanomethyl)-1H-indole-3-carboxylic acid?

The synthesis typically involves functionalizing the indole core. For example, the cyanomethyl group can be introduced via alkylation of 1H-indole-3-carboxylic acid using chloroacetonitrile or bromoacetonitrile in the presence of a base (e.g., NaH or K₂CO₃). Subsequent purification via column chromatography ensures product isolation. Similar methods are described for related indole derivatives, such as the use of oxalyl chloride to activate carboxylic acids for nucleophilic substitution .

Q. How can the purity and identity of 1-(cyanomethyl)-1H-indole-3-carboxylic acid be validated?

Characterization relies on spectroscopic techniques:

- NMR : Confirm the cyanomethyl group (δ ~3.8–4.2 ppm for CH₂CN) and indole protons (aromatic region δ 7.0–8.5 ppm).

- FT-IR : Detect the carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and nitrile C≡N stretch (~2200 cm⁻¹).

- HPLC/GC-MS : Assess purity (>95%) and molecular ion consistency with the expected m/z (e.g., molecular formula C₁₁H₈N₂O₂: calculated 200.18 g/mol). Reference standards for indole-3-carboxylic acid derivatives are critical for calibration .

Q. What are the key physicochemical properties of this compound?

- Solubility : Poor in water; soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH₂Cl₂).

- Stability : Susceptible to hydrolysis under acidic/basic conditions due to the nitrile and carboxylic acid groups. Store at –20°C under inert atmosphere.

- pKa : The carboxylic acid group has an estimated pKa of ~4.1, requiring pH-controlled handling for biological assays .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound be resolved?

Use single-crystal X-ray diffraction with programs like SHELXL for refinement. For example, if disordered cyanomethyl groups are observed, apply restraints to bond lengths/angles and validate via R-factor convergence (<5%). Pair with DFT-optimized geometries to cross-check torsion angles .

Q. What strategies optimize the derivatization of 1-(cyanomethyl)-1H-indole-3-carboxylic acid for structure-activity relationship (SAR) studies?

- Carboxylic Acid Modifications : Convert to amides or esters using EDC/HOBt coupling or alkyl halides.

- Nitrile Functionalization : Reduce to amine (H₂/Pd-C) or hydrolyze to carboxylate (H₂SO₄/H₂O).

- Indole Ring Substitution : Introduce halogens or methoxy groups via electrophilic substitution (e.g., NIS/AgOTf for iodination) .

Q. How should researchers address discrepancies in biological activity data across studies?

- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and control for pH effects from the carboxylic acid.

- Metabolic Stability : Test for nitrile-to-amide conversion in cell media using LC-MS.

- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., substituent electronic effects vs. steric hindrance) .

Q. What computational methods predict the binding affinity of this compound to biological targets?

- Molecular Docking : Use AutoDock Vina with homology-modeled receptors (e.g., serotonin receptors).

- MD Simulations : Analyze stability of ligand-receptor complexes in explicit solvent (GROMACS/AMBER).

- QSAR Models : Corrogate substituent effects (e.g., cyanomethyl’s electron-withdrawing nature) with activity data .

Methodological Considerations

Q. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coat, and goggles due to potential irritancy.

- Ventilation : Use fume hoods to avoid inhalation of nitrile vapors.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Q. How can researchers design controlled stability studies under varying pH conditions?

- Buffer Systems : Test in phosphate (pH 2–8) and carbonate (pH 9–11) buffers at 37°C.

- Analytical Monitoring : Track degradation via HPLC at 254 nm, identifying peaks for hydrolysis products (e.g., carboxylic acid derivatives).

- Kinetic Modeling : Calculate half-life (t₁/₂) using first-order decay models .

Data Interpretation Challenges

Q. How to reconcile conflicting solubility data reported in literature?

- Solvent Purity : Ensure solvents are anhydrous (e.g., use molecular sieves for DMSO).

- Temperature Control : Perform experiments at 25°C ± 0.5°C.

- Standardized Protocols : Follow OECD guidelines for shake-flask method with UV-Vis quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.